molecular formula C23H23ClN2O2 B2704724 (E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1212771-09-9

(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2704724
CAS RN: 1212771-09-9
M. Wt: 394.9
InChI Key: VQAXVWBLGWTUNC-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H23ClN2O2 and its molecular weight is 394.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with chlorophenyl substitutions, have demonstrated promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş et al., 2014). Another study synthesized derivatives including [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which exhibited significant anticancer and antituberculosis activities, highlighting the therapeutic potential of such compounds (Mallikarjuna et al., 2014).

Anticonvulsant Activity

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, incorporating chlorophenyl elements, have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These studies identified compounds with significant anticonvulsant activity, offering insights into the development of new therapeutic agents (Obniska et al., 2006).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including those with 4-chlorophenyl components, has shown good to moderate antimicrobial activities against various test microorganisms. These findings suggest potential applications in combating bacterial and fungal infections (Bektaş et al., 2010).

Crystal Structure and Biological Evaluation

The synthesis and biological evaluation of derivatives, such as (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, have been conducted, revealing insights into the molecular interactions and biological activities of these compounds. This includes evaluating their structure via X-ray crystallography and assessing their potential biological activities (Chen et al., 2021).

Antifungal Compound Solubility and Partitioning

A novel potential antifungal compound of the 1,2,4-triazole class, incorporating a chlorophenyl element, was synthesized and characterized. The study focused on its solubility in different solvents and its thermodynamic parameters, providing valuable information for its application as an antifungal agent (Volkova et al., 2020).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-21-9-5-4-8-18(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-19(20)17-6-2-1-3-7-17/h1-11,19-20H,12-16H2/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAXVWBLGWTUNC-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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